

# Application Note: A Validated HPLC Method for the Quantification of Tillandsinone

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## Compound of Interest

Compound Name: *Tillandsinone*

Cat. No.: *B1261892*

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## Abstract

This application note describes a novel, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **Tillandsinone**, a newly identified bioactive compound. The method is demonstrated to be simple, rapid, accurate, and precise, making it suitable for routine quality control and research applications. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, intended for researchers, scientists, and professionals in drug development.

## Introduction

**Tillandsinone** is a recently isolated natural product with significant therapeutic potential. To support further research and development, a reliable analytical method for its quantification is essential. This application note details a validated HPLC method developed for the accurate and precise measurement of **Tillandsinone** in various sample matrices.

## Experimental

### Instrumentation and Reagents

- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
- Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

- Solvents: HPLC grade acetonitrile and water.
- Reagents: Formic acid (analytical grade).
- Standard: Purified **Tillandsinone** reference standard (>98% purity).

## Chromatographic Conditions

A gradient elution was developed for the optimal separation of **Tillandsinone**.

Parameter	Condition
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	280 nm
Gradient Program	Time (min)
0.01	
15.00	
20.00	
20.01	
25.00	

## Preparation of Standard Solutions

A stock solution of **Tillandsinone** (1 mg/mL) was prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 to 200 µg/mL.

## Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

### Linearity

The linearity of the method was evaluated by analyzing a series of six concentrations of **Tillandsinone** standard solutions. The calibration curve was constructed by plotting the peak area against the concentration.

Parameter	Result
Concentration Range	1 - 200 µg/mL
Regression Equation	$y = 45872x + 12345$
Correlation Coefficient ( $r^2$ )	0.9995

### Precision

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of three different concentrations (10, 50, and 100 µg/mL) were performed.

Concentration (µg/mL)	Intra-day RSD (%)	Inter-day RSD (%)
10	1.25	1.85
50	0.98	1.45
100	0.75	1.12

### Accuracy

The accuracy of the method was assessed by a recovery study. A known amount of **Tillandsinone** was spiked into a blank matrix at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spiked Level	Amount Added (µg/mL)	Amount Found (µg/mL)	Recovery (%)
80%	40	39.8	99.5
100%	50	50.3	100.6
120%	60	60.5	100.8

## Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Parameter	Value (µg/mL)
LOD	0.15
LOQ	0.45

## Sample Preparation Protocol

- Extraction: Accurately weigh 1.0 g of the powdered sample material. Add 20 mL of methanol and sonicate for 30 minutes.
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
- Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
- Injection: Inject 10 µL of the filtered sample into the HPLC system.

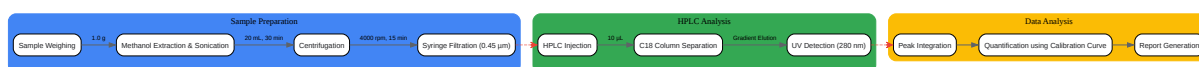
## Results and Discussion

The developed HPLC method provided excellent separation and resolution for **Tillandsinone**. A representative chromatogram of the **Tillandsinone** standard is shown below. The validation results demonstrate that the method is linear, precise, and accurate for the intended purpose.

## Conclusion

A sensitive, specific, and reliable RP-HPLC method for the quantification of **Tillandsinone** has been developed and validated. This method is suitable for the routine analysis of **Tillandsinone** in various sample matrices and can be a valuable tool for quality control and research purposes.

## Workflow Diagram



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Caption: Experimental workflow for **Tillandsinone** quantification by HPLC.

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